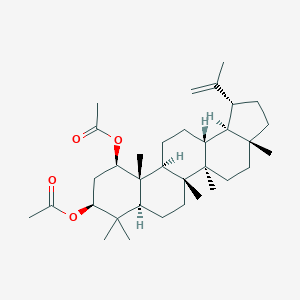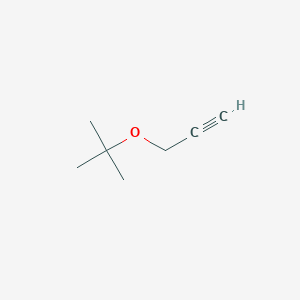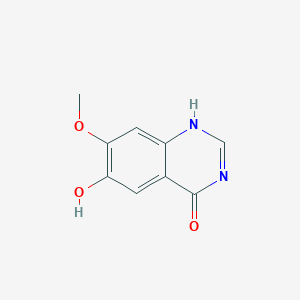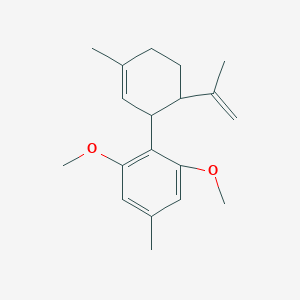
(2S)-2-amino-5-(diamino(113C)methylideneamino)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Proteomics Research
L-Arginine-13C6 (hydrochloride) is extensively used in proteomics, particularly in Stable Isotope Labeling by Amino acids in Cell culture (SILAC) . This method involves the incorporation of the labeled amino acid into proteins, allowing for the comparative analysis of differential protein expression in various states of cells or tissues .
Metabolomics
In metabolomics, L-Arginine-13C6 (hydrochloride) serves as a quantitative standard . Researchers use it to track and quantify metabolic fluxes, especially in pathways involving arginine metabolism, such as the urea cycle and nitric oxide synthesis .
Cellular Metabolism Studies
The compound is pivotal in studying cellular metabolism. By tracing the labeled arginine, scientists can gain insights into the metabolic pathways and the fate of arginine in different cellular processes .
Drug Development
L-Arginine-13C6 (hydrochloride) can be used in drug development to study the pharmacokinetics and pharmacodynamics of drugs that interact with or are derived from arginine. It helps in understanding the drug’s metabolism and its interaction with biological systems .
Nutritional Research
In nutritional studies, this compound helps in examining the role of arginine in diet and its impact on health. It’s particularly useful in research on conditions like malnutrition where arginine supplementation might be beneficial .
Cardiovascular Research
L-Arginine-13C6 (hydrochloride) is used to study its effects on cardiovascular health. It’s known to enhance nitric oxide (NO) release, which plays a significant role in vasodilation and blood flow regulation. This has implications for hypertension and other cardiovascular diseases .
Neuroscience
In neuroscience, the compound is used to investigate the role of arginine in brain functions and its potential therapeutic effects on neurological disorders. For instance, it’s been shown to induce dilation of pial arterioles and increase cerebral blood flow in rats .
Immunology
Researchers use L-Arginine-13C6 (hydrochloride) to study the immune response, as arginine is crucial for T-cell function and overall immune system regulation. It aids in understanding how nutritional status affects immune health .
作用機序
Target of Action
The primary target of L-Arginine-13C6 (hydrochloride) is nitric oxide synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a potent vasodilator, from L-Arginine .
Mode of Action
L-Arginine-13C6 (hydrochloride) acts as a substrate for NOS. It is oxidized by NOS to form NO and L-citrulline . The production of NO is a critical process in various physiological functions, including vasodilation and neurotransmission .
Biochemical Pathways
The conversion of L-Arginine-13C6 (hydrochloride) to NO and L-citrulline by NOS is a key step in the nitric oxide pathway . NO, once produced, diffuses across cell membranes and modulates the activity of various proteins, including guanylate cyclase, which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger in cells, mediating various physiological responses .
Pharmacokinetics
It is metabolized primarily in the liver and kidneys, and excreted in the urine .
Result of Action
The production of NO from L-Arginine-13C6 (hydrochloride) has several effects at the molecular and cellular levels. For instance, it induces dilation of blood vessels, thereby increasing blood flow . In the context of neuroscience, NO acts as a neurotransmitter and has neuroprotective effects .
Action Environment
The action of L-Arginine-13C6 (hydrochloride) can be influenced by various environmental factors. For example, the presence of other substrates or inhibitors can affect the activity of NOS and thus the production of NO . Additionally, conditions such as pH and temperature can impact enzyme activity and stability .
特性
IUPAC Name |
(2S)-2-amino-5-(diamino(113C)methylideneamino)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTQSFXGGICVPE-BJPSCUOKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH2][13C@@H]([13C](=O)O)N)[13CH2]N=[13C](N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Arginine-13C6 (hydrochloride) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

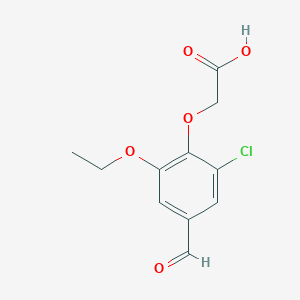
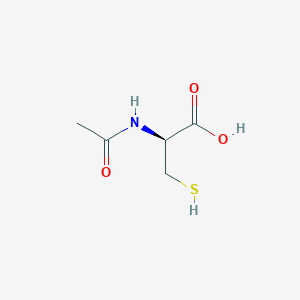
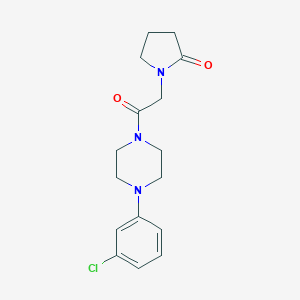
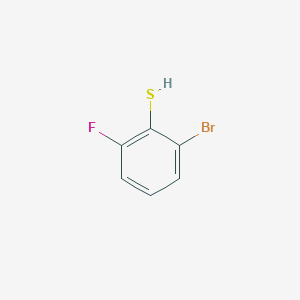
![2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole](/img/structure/B109498.png)

